molecular formula C7H11F3N4 B1476722 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine CAS No. 1863438-58-7

1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine

Cat. No.: B1476722
CAS No.: 1863438-58-7
M. Wt: 208.18 g/mol
InChI Key: ROOOIKZPEPREHO-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C7H11F3N4 and its molecular weight is 208.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its azido group, which can undergo cycloaddition reactions with alkynes in the presence of a copper catalyst. This interaction is highly specific and efficient, making it a valuable tool in labeling and tracking biomolecules in complex biological systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying proteins and other biomolecules, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to selectively label biomolecules allows researchers to study dynamic cellular processes in real-time .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with alkyne groups in a process known as click chemistry. This reaction is highly efficient and specific, allowing for precise modification of target molecules. Additionally, the trifluoromethyl group can influence the compound’s reactivity and stability, further enhancing its utility in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound can maintain its labeling efficiency over extended periods, making it suitable for long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively label target biomolecules without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function. It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing any harmful effects .

Properties

IUPAC Name

1-(2-azidoethyl)-3-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N4/c8-7(9,10)6-1-3-14(5-6)4-2-12-13-11/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOOIKZPEPREHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.